

# Migration of BFDGE and BADGE from Can Coatings: A Comparative Analysis

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## Compound of Interest

Compound Name: *Bisphenol F diglycidyl ether*

Cat. No.: *B128578*

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The integrity and safety of food packaging are paramount in preventing consumer exposure to potentially harmful chemicals. Bisphenol A diglycidyl ether (BADGE) and **bisphenol F diglycidyl ether** (BFDGE) are epoxy resins commonly used as internal coatings for food and beverage cans to prevent corrosion and maintain product quality. However, the potential for these compounds and their derivatives to migrate into foodstuffs has raised safety concerns, prompting rigorous scientific investigation and regulatory oversight. This guide provides a comparative analysis of the migration of BFDGE and BADGE from can coatings, supported by experimental data and detailed methodologies.

## Comparative Migration Levels of BFDGE and BADGE

Studies have shown that the migration of BFDGE and BADGE from can coatings into food is influenced by several factors, including the type of food, fat content, storage time, and temperature.<sup>[1][2]</sup> The data presented in Table 1 summarizes findings from a study on canned seafood, highlighting the differential migration of these two compounds.

Food Product	Storage Time (Months)	BFDGE (mg/kg)	BADGE (mg/kg)
Tuna	6	<0.020	<0.020
12	<0.020	<0.020	
18	0	<0.020	
Sardines	6	<0.020	<0.020
12	0.022	<0.020	
18	<0.020	<0.020	
Mackerel	6	0.10	0.034
12	0.106	0.031	
18	0.177	-	
Mussels	6	0.021	<0.020
12	0.032	<0.020	
18	<0.020	<0.020	
Cod	6	<0.020	<0.020
12	0	-	
Mackerel Eggs	6	<0.020	<0.020
12	0.01	-	
Mackerel in Red Pepper Sauce	-	0.74	0.34

Table 1: Comparative migration of BFDGE and BADGE in various canned seafood products over time. Data sourced from Cabado et al. (2008).[\[1\]](#)[\[3\]](#)[\[4\]](#)

Key Observations:

- **Higher BFDGE Migration:** The data consistently indicates that BFDGE tends to migrate at higher levels than BADGE, particularly in products with higher fat content like mackerel in red pepper sauce.[\[1\]](#)[\[4\]](#)
- **Time-Dependent Migration of BFDGE:** The migration of BFDGE appears to be dependent on storage time, with levels increasing over longer periods.[\[1\]](#)[\[4\]](#)
- **Low to No BADGE Migration:** In several seafood products, the migration of BADGE was negligible or not detected.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Influence of Fat Content:** The highest migration levels for both compounds were observed in mackerel in red pepper sauce, a product with a higher lipid content, underscoring the lipophilic nature of these compounds.[\[1\]](#)[\[5\]](#)
- **Regulatory Context:** It is crucial to note that European legislation does not permit the use or presence of BFDGE in food contact materials due to a lack of comprehensive toxicological data.[\[1\]](#)[\[4\]](#)[\[6\]](#) In contrast, specific migration limits (SMLs) are established for BADGE and its derivatives.[\[6\]](#)[\[7\]](#) The SML for the sum of BADGE and its hydrolyzed derivatives is 9 mg/kg, and for its chlorinated derivatives, it is 1 mg/kg.[\[6\]](#)[\[8\]](#)

## Experimental Protocols

The determination of BFDGE and BADGE migration from can coatings typically involves sophisticated analytical chemistry techniques. The following is a detailed methodology based on established protocols.[\[1\]](#)

## Sample Preparation and Extraction

- **Homogenization:** The entire content of the canned food product is homogenized to ensure a representative sample.[\[8\]](#)
- **Extraction for Oily Foodstuffs:**
  - A representative sample (e.g., 3 g) is mixed with a suitable organic solvent, such as ethyl acetate (e.g., 6 mL).[\[8\]](#)

- The mixture is vigorously shaken and then sonicated to facilitate the extraction of the analytes.[\[8\]](#)
- Centrifugation is employed to separate the organic layer containing the extracted compounds.[\[8\]](#)
- The supernatant is collected, and the solvent is evaporated under a stream of nitrogen.[\[8\]](#)
- The residue is reconstituted in a mixture of methanol and water for analysis.[\[8\]](#)
- Extraction for Aqueous Food Simulants:
  - Food simulants such as distilled water, 3% acetic acid, and 10% or 15% ethanol are used to mimic different food types.[\[9\]](#)
  - The simulants are stored in the cans under controlled temperature and time conditions.[\[9\]](#)
  - Solid-phase extraction (SPE) is often used to clean up and concentrate the analytes from the aqueous simulants before analysis.[\[9\]](#)

## Analytical Methodology: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector is the primary method for quantification.[\[1\]](#)
- Chromatographic Column: A reversed-phase column (e.g., C18) is typically used for separation.
- Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate the analytes.[\[1\]](#)
- Detection: Fluorescence detection is highly sensitive for these compounds. Typical excitation and emission wavelengths are 230 nm and 305 nm, respectively.[\[1\]](#)

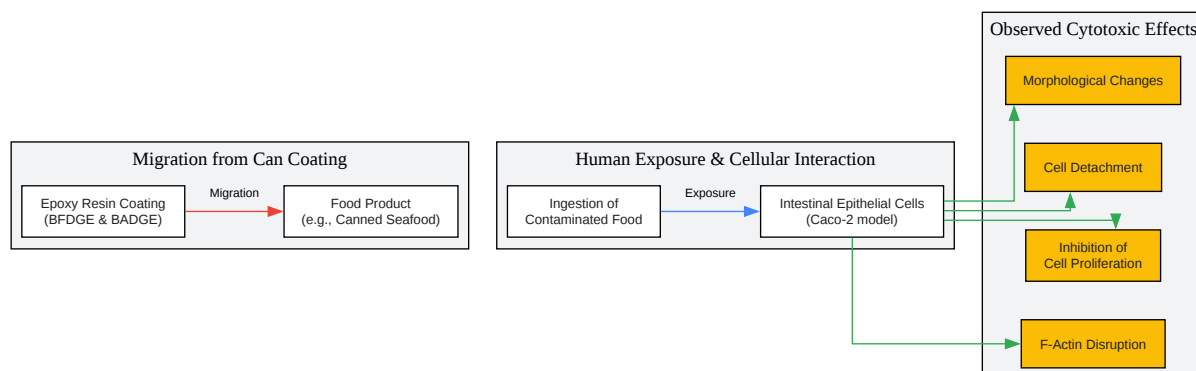
- Quantification: Calibration curves are constructed using standards of known concentrations to quantify the amount of BFDGE and BADGE in the samples.<sup>[1]</sup> The quantification of BFDGE is often based on the sum of its isomers.<sup>[1]</sup>

## Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS can be used for confirmation of the identity of the analytes and for quantification, especially in complex matrices.<sup>[8][10]</sup> This technique offers high selectivity and sensitivity.<sup>[10]</sup>

## Visualizing the Impact: Cytotoxic Effects and Experimental Workflow

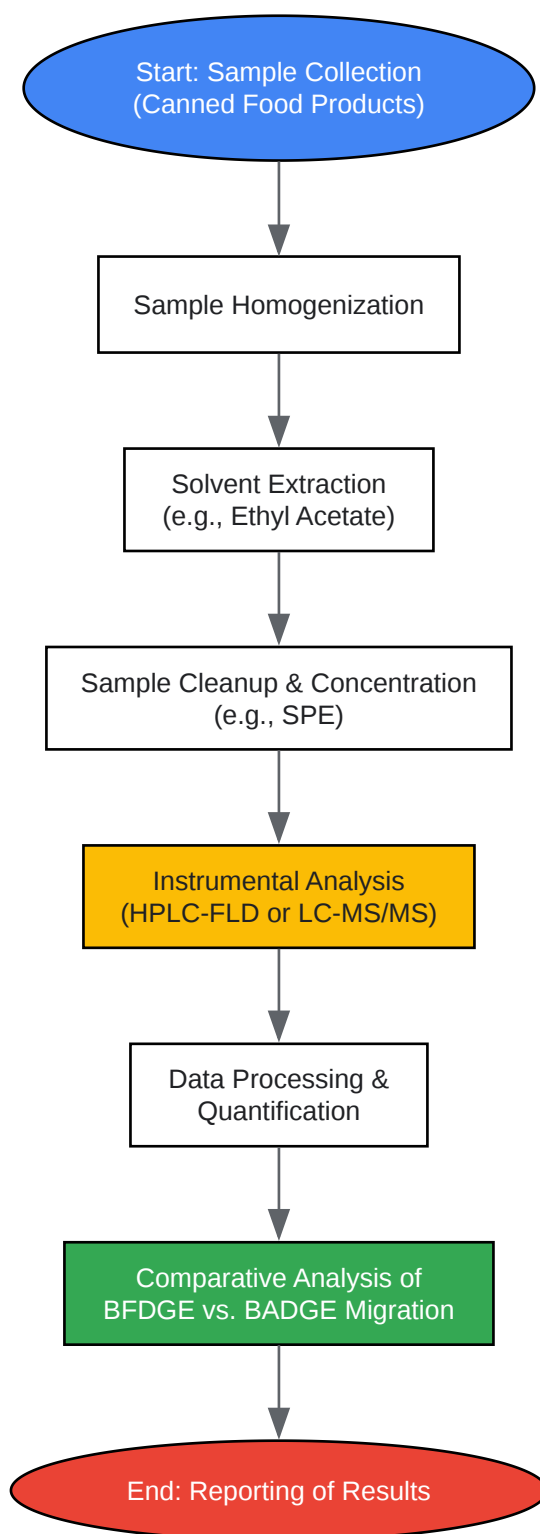
The potential biological impact of these migrant compounds is a key area of research. Studies on the human colorectal adenocarcinoma cell line, Caco-2, which serves as an in vitro model for the intestinal epithelium, have demonstrated the cytotoxic effects of both BFDGE and BADGE.<sup>[11][12]</sup> These compounds have been shown to induce morphological changes, cell detachment, and inhibition of cell proliferation in a time- and dose-dependent manner.<sup>[11][12]</sup> A significant effect observed is the disruption of F-actin, a critical component of the cell's cytoskeleton.<sup>[11][12]</sup>



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Caption: Conceptual workflow of BFDGE and BADGE migration and their cytotoxic effects.

The following diagram illustrates the general experimental workflow for comparative migration studies of BFDGE and BADGE.



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Caption: Experimental workflow for the analysis of BFDGE and BADGE migration.

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